5-Benzothiazolamine, 2-(4-aminophenyl)-
Description
Key Milestones in Benzothiazole Anticancer Development
The introduction of electron-donating groups (e.g., -OCH3, -NH2) at the benzothiazole C-2 position proved particularly effective, enhancing DNA intercalation and topoisomerase inhibition. Comparative studies showed that 2-(4-aminophenyl) derivatives outperformed methyl or halogen-substituted analogues in both potency and selectivity indices. For example, against triple-negative MDA-MB-231 breast cancer cells, the lead compound 3h—a phenoxy-substituted 2-(4-aminophenyl)benzothiazole—achieved an IC50 of 4.2 µM, while sparing nonmalignant MCF-10A cells at concentrations up to 55 µM.
Structural Uniqueness of 2-(4-Aminophenyl)benzothiazole Scaffold
The antineoplastic efficacy of 2-(4-aminophenyl)benzothiazoles stems from three distinctive structural features:
- Benzothiazole Core : The planar, aromatic system facilitates intercalation into DNA base pairs, inducing double-strand breaks and triggering p53-mediated apoptosis. Density functional theory (DFT) calculations confirm extended π-conjugation across the thiazole ring, enhancing binding affinity for G-quadruplex structures in oncogenic promoters.
- 4-Aminophenyl Substituent : The para-amino group serves dual roles—it increases aqueous solubility via hydrogen bonding while enabling covalent interactions with cysteine residues in cellular targets like tubulin and topoisomerase IIα.
- Modifiable C-6 Position : Substitutions at the benzothiazole C-6 position allow fine-tuning of electron density. Bulky groups (e.g., phenoxy) improve membrane permeability, whereas electron-withdrawing groups (e.g., -CF3) reduce off-target effects.
Structural Features and Anticancer Activity Correlations
The 4-aminophenyl group’s orientation perpendicular to the benzothiazole plane, confirmed by X-ray crystallography, creates a hydrophobic pocket that enhances binding to ATP-binding cassette transporters, circumventing efflux-mediated resistance. Additionally, the amino group’s lone electron pair participates in charge-transfer complexes with NADPH oxidase, amplifying reactive oxygen species (ROS) generation in cancer cells by 2.7-fold compared to normal fibroblasts.
Properties
CAS No. |
13676-50-1 |
|---|---|
Molecular Formula |
C13H11N3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-(4-aminophenyl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C13H11N3S/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,14-15H2 |
InChI Key |
IWQSVMPGXSAKEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)N)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminothiophenol with Substituted Benzoic Acids or Derivatives
A common synthetic strategy involves the condensation of 2-aminothiophenol with 4-aminobenzoic acid or its derivatives under dehydrating conditions, often using polyphosphoric acid as a cyclization medium. This method facilitates the formation of the benzothiazole ring system while introducing the 4-aminophenyl substituent at the 2-position.
- Example: Reaction of 4-aminobenzoic acid with 2-aminothiophenol in polyphosphoric acid, sometimes assisted by microwave irradiation, yields 2-(4-aminophenyl)benzothiazole. This method is valued for its relatively straightforward procedure and good yields.
Use of Substituted Anilines with Potassium Thiocyanate and Bromine
Another classical approach involves the reaction of substituted anilines with potassium thiocyanate in acetic acid, followed by bromination to induce cyclization to the benzothiazole core.
This method is widely used for synthesizing various 2-amino substituted benzothiazoles, including those bearing 4-aminophenyl groups.
Alternative Synthetic Method: Multi-step Process via N-(4'-Nitrobenzoyl)aniline Intermediates
A patented industrially relevant process describes the preparation of 2-(4'-aminophenyl)-5-amino-benzimidazole, which shares structural similarity and synthetic challenges with benzothiazole derivatives.
-
- Condensation of p-nitrobenzoic acid with aniline at elevated temperature (~170°C), distilling off water.
- Dinitration of the resulting N-(4'-nitrobenzoyl)aniline at 0–25°C using concentrated sulfuric and nitric acids.
- Reduction of the dinitro intermediate to the corresponding triamine using sodium or ammonium hydrosulfide or polysulfides.
- Cyclodehydration (dehydrocyclization) of the triamine to form the benzimidazole ring system.
While this method is for benzimidazole analogues, its principles can inform benzothiazole synthesis, especially regarding intermediate handling and cyclization strategies.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization in Polyphosphoric Acid | 4-Aminobenzoic acid + 2-aminothiophenol | Polyphosphoric acid, microwave irradiation | Heating under microwave, 120–180°C | 65–80 | Simple, efficient for 2-(4-aminophenyl)benzothiazole |
| Thiocyanate/Bromine Cyclization | 4-Aminobenzenes + KSCN + Br2 | Acetic acid, low temp (0–10°C) | Stirring, slow addition of bromine | 60–75 | Classical method, requires careful temp control |
| Multi-step via N-(4'-Nitrobenzoyl)aniline | p-Nitrobenzoic acid + aniline | Chlorinating agents, nitration acids, reducing agents | 0–170°C, acidic media | 70–85 | Industrially scalable, avoids corrosive stannous chloride |
Research Discoveries and Optimization Notes
- Microwave-assisted cyclization significantly reduces reaction time and improves yield compared to conventional heating.
- The choice of solvent and temperature control during bromination and thiocyanate addition steps is critical to prevent side reactions and decomposition.
- The multi-step nitration and reduction route provides access to derivatives with additional amino substituents, expanding the scope of functionalized benzothiazoles.
- Structural modifications at the 4-aminophenyl group via acetylation or substitution with heterocyclic moieties enhance biological activity, notably antitumor effects, as demonstrated in recent studies.
Chemical Reactions Analysis
Types of Reactions
5-Benzothiazolamine, 2-(4-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds .
Scientific Research Applications
Scientific Research Applications of 2-(4-Aminophenyl)benzothiazoles
2-(4-Aminophenyl)benzothiazoles represent a class of compounds with notable applications in scientific research, particularly in the development of antitumor agents . These compounds have demonstrated a unique profile of growth inhibition, suggesting a mechanism of action distinct from clinically active chemotherapeutic agents .
Antitumor Activity
Substituted 2-(4-aminophenyl) benzothiazoles have been recognized for their potent and selective antitumor activity . Research indicates that these compounds exhibit in vitro antitumor activity against various human cell lines, including ovarian, breast, lung, renal, and colon carcinoma cells . The potency observed in breast cancer lines is independent of the estrogen or growth factor receptor status of the cells .
A distinctive feature of these compounds is their biphasic dose-response relationship in in vitro assays against sensitive breast tumor cell lines like MCF-7 and MDA-468 . The introduction of a methyl or halogen substituent into the 3'-position of the 2-phenyl group enhances potency and extends the spectrum of action to certain colon, lung, melanoma, renal, and ovarian cell lines .
Development of Drug Candidates
Several ring-substituted derivatives of 2-(4-aminophenyl)benzothiazole are under development as antitumor agents . While one study involving these derivatives was terminated due to toxicity and marginal efficacy, other drug candidates containing the 2-(4-aminophenyl)benzothiazole moiety continue to be investigated .
Radiopharmaceuticals
Derivatives of 2-(4-aminophenyl)benzothiazole are also being explored as radiopharmaceuticals . These complexes are intended for imaging and targeted radiotherapy of breast cancer . Additionally, compounds with the same ring substitution pattern are under investigation for in vivo imaging of Aβ-plaques associated with early-stage Alzheimer's disease .
Other Activities
Beyond antitumor applications, benzothiazole derivatives have demonstrated various biological activities:
- Antimicrobial activity Substituted 6-nitro- and 6-amino benzothiazoles show microbiological activity .
- Antiproliferative activity Certain benzothiazole compounds exhibit antiproliferative activity towards parasites .
- Anticonvulsant activity Substituted-2-benzothiazolamines possess significant anticonvulsant activity .
- Anti-inflammatory activity Benzothiazole derivatives have been synthesized and found to display anti-inflammatory activity .
Mechanism of Action
The mechanism of action of 5-Benzothiazolamine, 2-(4-aminophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain cancer cells by interfering with their DNA synthesis and inducing apoptosis. The compound’s ability to selectively target cancer cells makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 2-(3-Aminophenyl)benzothiazole
- Structural Difference: The amino group shifts from the para to meta position on the phenyl ring.
- Activity : The meta-substituted analog shows altered structure-activity relationships (SAR). Studies indicate reduced antitumor potency compared to the para-isomer, highlighting the critical role of substituent positioning in receptor binding .
Heterocyclic Core Modifications
Benzoxazole Analogs (e.g., 2-(4-Aminophenyl)benzooxazol-5-amine)
- Structure : Replaces benzothiazole’s sulfur with oxygen (C₁₃H₁₁N₃O).
- Activity : Demonstrates moderate antitumor effects but lower potency than sulfur-containing analogs. Oxygen’s reduced electronegativity may weaken interactions with biological targets .
Benzimidazole Analogs
Halogenated Derivatives
Example : 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
- Structure : Chlorine at position 5 and methoxy at phenyl para-position.
- Activity: The electron-withdrawing Cl enhances stability but reduces bioavailability. Methoxy groups improve lipophilicity, yet antitumor activity remains inferior to amino-substituted derivatives .
Comparative Data Tables
Key Findings and Implications
- Para-Amino Position: Optimal for antitumor activity due to enhanced electronic interactions with cellular targets .
- Sulfur in Benzothiazole : Superior to oxygen (benzoxazole) or NH (benzimidazole) in potency, likely due to sulfur’s polarizability and H-bonding capacity .
- Pro-Drug Strategies : Fluorination and sulfonation (e.g., Phortress) address solubility and metabolic challenges, enabling clinical translation .
Biological Activity
5-Benzothiazolamine, 2-(4-aminophenyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
- IUPAC Name : 5-Benzothiazolamine, 2-(4-aminophenyl)-
- Molecular Formula : C13H11N3S
- Molecular Weight : 241.31 g/mol
The compound features a benzothiazole ring fused with a phenyl group substituted with an amino group, which is critical for its biological activity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of 5-benzothiazolamine derivatives. For instance, derivatives of 2-(4-aminophenyl) benzothiazoles have shown selective cytotoxicity against various cancer cell lines, including:
| Cell Line | Activity | Reference |
|---|---|---|
| MCF-7 (Breast) | IC50 = 2.3 µM | |
| HCT-116 (Colon) | Significant inhibition | |
| A549 (Lung) | Moderate cytotoxicity |
The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as p53 and MAPK pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Minimum Inhibitory Concentration (MIC) = 32 µg/mL | |
| Staphylococcus aureus | Effective against resistant strains | |
| Candida albicans | Moderate antifungal activity |
This antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anti-inflammatory Activity
Research has indicated that derivatives of this compound possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha:
- In vitro studies demonstrated a reduction in inflammation markers in human cell lines treated with the compound.
- Animal models showed decreased edema and inflammatory response upon administration of benzothiazole derivatives.
The biological activity of 5-benzothiazolamine is linked to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound acts as an inhibitor for enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It influences signaling pathways related to apoptosis and cellular proliferation.
- DNA Interaction : Some studies suggest that it can intercalate into DNA, leading to disruptions in replication and transcription processes.
Case Studies
- Study on Antitumor Effects :
-
Antimicrobial Evaluation :
- A series of experiments were conducted to assess the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
- The results confirmed that modifications in the benzothiazole structure could enhance antibacterial activity, making it a candidate for further development as an antibiotic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
